molecular formula C18H13Cl3N2O2 B12696209 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- CAS No. 107659-25-6

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

Cat. No.: B12696209
CAS No.: 107659-25-6
M. Wt: 395.7 g/mol
InChI Key: JEJKUJCMWOGJHW-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of chlorophenyl and dichlorophenyl groups through substitution reactions. The final step often involves the formation of the hydroxy group and the propanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the chlorophenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
  • 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-triazol-1-yl)-

Uniqueness

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

107659-25-6

Molecular Formula

C18H13Cl3N2O2

Molecular Weight

395.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C18H13Cl3N2O2/c19-13-3-1-12(2-4-13)17(24)18(25,10-23-8-7-22-11-23)15-6-5-14(20)9-16(15)21/h1-9,11,25H,10H2

InChI Key

JEJKUJCMWOGJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

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